TH1217

dCTPase inhibitor aqueous solubility cell-based assays

Procure TH1217 for reliable cell-based and in vivo dCTPase studies. Unlike earlier analogs with poor plasma stability (11% remaining at 4h), TH1217's MIDA boronate confers >100 μM aqueous solubility and 86% plasma stability, ensuring sustained target engagement and reproducible synergy data in AML/MDS models. Preferred chemical probe for dNTP metabolism research.

Molecular Formula C20H17BCl2N4O6
Molecular Weight 491.1 g/mol
Cat. No. B8073081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH1217
Molecular FormulaC20H17BCl2N4O6
Molecular Weight491.1 g/mol
Structural Identifiers
SMILES[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(C=C3)CN4C(=NC5=C(C(=C(C=C54)Cl)Cl)[N+](=O)[O-])C
InChIInChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)26(30)31)25(11)8-12-3-5-13(6-4-12)21-27(2,9-16(28)32-21)10-17(29)33-21/h3-7H,8-10H2,1-2H3
InChIKeyHWFRCQHNILGMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TH1217 (ZINC1775962367): A Potent and Selective dCTPase Pyrophosphatase 1 Inhibitor with Optimized In Vitro ADME Properties


TH1217 (CAS 1862212-48-3), also known as ZINC1775962367, is a small-molecule inhibitor of dCTP pyrophosphatase 1 (dCTPase), a key regulator of nucleotide pool homeostasis and a validated target for enhancing the efficacy of cytidine analog chemotherapies [1]. Chemically, it is an N-methyliminodiacetic acid (MIDA) boronate derivative of a benzimidazole scaffold, distinguished from earlier boronic acid leads by a masked boronate ester that confers significantly improved solubility and plasma stability [1]. TH1217 exhibits a low nanomolar IC50 (47 nM) against human dCTPase and is reported to synergize with cytidine analogs in leukemia cell models, positioning it as a research tool for interrogating dNTP metabolism and as a preclinical candidate for combination cancer therapy [1][2].

Why In-Class dCTPase Inhibitors Cannot Substitute for TH1217: Critical ADME and Physicochemical Differentiation


While several dCTPase inhibitors have been reported in the same benzimidazole chemical series, direct substitution with earlier analogs (e.g., compound 18) is precluded by profound differences in aqueous solubility, plasma stability, and microsomal half-life that directly impact experimental utility. The boronic acid precursor compound 18 exhibits an IC50 comparable to TH1217 (47 nM) but suffers from suboptimal solubility (52 μM) and rapid plasma degradation (11% remaining after 4 hours), effectively restricting its use to in vitro biochemical assays [1]. In contrast, TH1217, via its MIDA boronate moiety, achieves aqueous solubility exceeding 100 μM and plasma stability of 86% at 4 hours, thereby enabling reliable cell-based and in vivo studies [1]. These distinct physicochemical and ADME profiles dictate that procurement decisions must be guided by the specific experimental context, as generic interchange based solely on target potency will yield irreproducible results.

Quantitative Differentiation of TH1217: Evidence-Based Comparison Against the Closest dCTPase Inhibitor Analog (Compound 18)


Enhanced Aqueous Solubility Enables Higher Concentration Range in Cellular Assays

TH1217 demonstrates a greater than 1.9-fold increase in aqueous solubility compared to its direct boronic acid analog, compound 18. This improvement is attributed to the masking of the boronic acid as a MIDA boronate, which reduces the compound's propensity for self-aggregation and enhances its compatibility with cell culture media [1].

dCTPase inhibitor aqueous solubility cell-based assays leukemia

Superior Plasma Stability Confers Viability for In Vivo Pharmacodynamic Studies

TH1217 exhibits a 7.8-fold improvement in plasma stability over its predecessor compound 18. The boronic acid analog 18 is rapidly degraded in plasma (only 11% intact after 4 hours), whereas TH1217 demonstrates 86% remaining after 4 hours under identical conditions [1].

dCTPase inhibitor plasma stability in vivo pharmacokinetics

Mouse Microsomal Half-Life Optimized for Preclinical In Vivo Studies

TH1217 provides a balanced mouse liver microsomal (MLM) half-life of 109 minutes, which is suitable for in vivo murine efficacy models. This represents a trade-off relative to compound 18 (197 minutes in MLM) but a critical improvement in human liver microsomal (HLM) stability (11 minutes for TH1217 vs. 72 minutes for compound 18), indicating a species-specific metabolic profile [1]. The overall ADME package positions TH1217 as the more developable lead for murine xenograft studies.

dCTPase inhibitor microsomal stability mouse preclinical

CYP Inhibition Profile Indicative of Reduced Drug-Drug Interaction Liability

TH1217 exhibits an encouraging CYP inhibition profile, with IC50 values >16 μM for the majority of major CYP isoforms tested, except for CYP2C9 and CYP2C19 where moderate inhibition is observed (IC50 = 1.72 μM and 2.93 μM, respectively) [1]. This contrasts with many early-stage kinase and protease inhibitors that often show broad CYP inhibition, which can complicate combination regimens.

dCTPase inhibitor CYP inhibition drug-drug interaction ADME

High Cell Permeability and Low Efflux Ratio Support Intracellular Target Engagement

TH1217 displays favorable passive permeability in Caco-2 cell monolayers with an apical-to-basolateral apparent permeability (Papp A→B) of 8.66 × 10⁻⁶ cm/s and a basolateral-to-apical permeability (Papp B→A) of 1.30 × 10⁻³ cm/s, yielding a low efflux ratio of 1.51 [1]. An efflux ratio below 2 generally indicates that the compound is not a substrate for major efflux transporters like P-glycoprotein (P-gp).

dCTPase inhibitor cell permeability efflux ratio target engagement

Optimal Use Cases for TH1217 Based on Quantified Differentiation Evidence


In Vitro Cellular Assays Requiring High Solubility and Reliable Intracellular Target Engagement

TH1217's aqueous solubility exceeding 100 μM and low efflux ratio (1.51) make it the preferred dCTPase inhibitor for cell-based studies, particularly those involving leukemia cell lines (e.g., HL60) in combination with cytidine analogs like decitabine or 5-azacytidine. The high solubility ensures that the compound remains in solution across the entire dose-response range, while the favorable permeability profile guarantees intracellular accumulation at the site of action [1]. Researchers studying dNTP pool regulation, DNA damage response, or synthetic lethality in cancer cells should select TH1217 over earlier analogs to avoid precipitation artifacts and ensure reproducible synergy data [1].

Preclinical In Vivo Efficacy Studies in Murine Xenograft Models of Leukemia

The combination of adequate mouse microsomal half-life (109 minutes) and high plasma stability (86% at 4 hours) renders TH1217 suitable for in vivo pharmacodynamic and efficacy experiments in mouse models of acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS). TH1217 has been validated to synergistically induce apoptosis and cell death when combined with cytidine analog treatment in cancer cells in vivo without increasing toxicity in nontransformed dividing cells [2][3]. Procurement for in vivo studies should prioritize TH1217 over compound 18, which degrades rapidly in plasma (11% at 4 hours) and cannot achieve sustained target engagement in animals [1].

Mechanistic Studies of dCTPase Biology and Nucleotide Homeostasis

As the first potent and selective dCTPase inhibitor developed from a high-throughput screening campaign (>65,000 compounds) and optimized via medicinal chemistry, TH1217 serves as a chemical probe for dissecting the role of dCTPase in DNA repair, replication stress, and cancer stemness [1][2]. Its selectivity profile over related NTPases and NUDIX hydrolases (demonstrated for analogs 18 and 14) supports its use in target validation studies where off-target effects would confound interpretation [1]. Researchers should procure TH1217 rather than other in-class inhibitors for foundational mechanistic work, as its well-characterized ADME properties facilitate translation from in vitro to in vivo settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH1217

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.